![molecular formula C19H23N3O2 B247731 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone](/img/structure/B247731.png)
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone involves the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, the suppression of inflammation and pain, and the modulation of immune responses. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone is its potent antitumor and anti-inflammatory properties, making it a potential candidate for the development of novel cancer and inflammatory disease therapies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone. One potential direction is the modification of the chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other drugs and signaling pathways. Moreover, preclinical and clinical trials are needed to evaluate the safety and efficacy of this compound in vivo and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone involves the reaction of 3-(chloromethyl)pyridine hydrochloride with 1-(2-hydroxy-5-methylphenyl)ethanone in the presence of piperazine. The reaction is carried out in anhydrous ethanol at room temperature and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C19H23N3O2 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O2/c1-16-4-2-6-18(12-16)24-15-19(23)22-10-8-21(9-11-22)14-17-5-3-7-20-13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
InChI-Schlüssel |
QLNGXLRIKJWTRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.